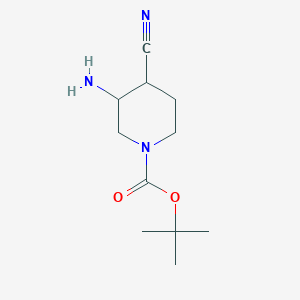

Tert-butyl 3-amino-4-cyanopiperidine-1-carboxylate

Description

Tert-butyl 3-amino-4-cyanopiperidine-1-carboxylate is a piperidine derivative characterized by a tert-butyl carbamate group at position 1, an amino group at position 3, and a cyano group at position 4. This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly in the development of pharmaceuticals targeting central nervous system disorders or enzyme inhibition. The tert-butyl group enhances steric protection of the carbamate moiety, improving stability during synthetic transformations, while the amino and cyano substituents provide reactive sites for further functionalization .

Properties

IUPAC Name |

tert-butyl 3-amino-4-cyanopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)14-5-4-8(6-12)9(13)7-14/h8-9H,4-5,7,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNNOVYVBGQVAIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780531-64-7 | |

| Record name | tert-butyl 3-amino-4-cyanopiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-4-cyanopiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-cyanopiperidine-1-carboxylate with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-4-cyanopiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, reduction may produce amines or alcohols, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Chemical Properties and Structure

Tert-butyl 3-amino-4-cyanopiperidine-1-carboxylate is characterized by a piperidine ring with a tert-butyl group, an amino group, and a cyano group. Its molecular formula is with a molecular weight of approximately 214.30 g/mol. The unique structural features of this compound contribute to its diverse applications in various scientific domains.

Medicinal Chemistry

Drug Development

this compound serves as an intermediate in the synthesis of various pharmaceuticals. It has been investigated for its potential as a precursor in the development of inhibitors for enzymes related to metabolic diseases, particularly dipeptidyl peptidase IV inhibitors used in diabetes management .

Therapeutic Applications

Research indicates that this compound may exhibit biological activities that could be harnessed for therapeutic purposes. For instance, studies have shown its potential as an inhibitor of specific kinases involved in cancer progression, suggesting its role in the development of anticancer agents .

Industrial Applications

Chemical Synthesis

In industrial chemistry, this compound is utilized as a building block for the synthesis of complex organic molecules. Its unique chemical properties make it suitable for producing specialty chemicals and materials that require specific functional groups.

Case Study 1: Anticancer Activity

A study involving derivatives of this compound demonstrated significant inhibitory effects on cancer cell lines. The compounds induced apoptosis through caspase activation pathways, showcasing their potential as anticancer agents.

| Activity Type | Findings | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines |

Case Study 2: Enzyme Inhibition

Research into related compounds has found that they can selectively inhibit protein kinases with nanomolar potency. These findings indicate that this compound may have similar properties, warranting further investigation into its enzyme interactions and specificity .

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-cyanopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 3-amino-4-cyanopiperidine-1-carboxylate can be contextualized against analogous piperidine derivatives. Key differences lie in substituent positions, electronic effects, and applications.

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Effects: The cyano group in the target compound introduces strong electron-withdrawing effects, reducing the basicity of the adjacent amino group compared to analogs with hydroxyl or aminomethyl substituents. This impacts reactivity in nucleophilic substitution or cross-coupling reactions . Fluorinated analogs (e.g., 3,3-difluoro derivatives) exhibit improved metabolic stability and lipophilicity, making them favorable for pharmacokinetic optimization .

Synthetic Utility: The target compound’s amino and cyano groups allow sequential modifications, such as reductive amination (amino group) or hydrolysis (cyano to carboxylate). In contrast, pyrimidine-substituted analogs (e.g., Example 17 in ) are tailored for kinase inhibitor synthesis via nitro-group reduction and subsequent cyclization.

Physical Properties :

- The tert-butyl carbamate group universally enhances solubility in organic solvents (e.g., ethyl acetate, hexane) across analogs, as evidenced by TLC mobility data (Rf = 0.23–0.56) .

- Hydroxyl-containing derivatives (e.g., cis/trans-3-fluoro-4-hydroxy) display higher polarity, aligning with their use in aqueous-phase reactions .

Safety and Stability :

- While the target compound’s safety data are unspecified, structurally similar tert-butyl piperidine carboxylates (e.g., tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate) are classified as low-risk under standard handling protocols .

Biological Activity

Tert-butyl 3-amino-4-cyanopiperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

- Chemical Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 210.27 g/mol

- CAS Number : 91419-52-2

- Structure :

This compound acts primarily as an inhibitor of protein kinase B (Akt), a key player in the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often dysregulated in various cancers. By inhibiting Akt, this compound may suppress cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Inhibition of Protein Kinase B (Akt)

Research indicates that compounds similar to tert-butyl 3-amino-4-cyanopiperidine derivatives exhibit significant inhibition of Akt activity. This inhibition is crucial as Akt is frequently overexpressed in tumors, leading to enhanced survival and growth of cancer cells .

Antiproliferative Effects

In vitro studies have demonstrated that this compound has antiproliferative effects on various cancer cell lines, including prostate and glioblastoma cells. The compound's effectiveness was assessed using cell viability assays, which showed a dose-dependent reduction in cell proliferation .

Study on Cancer Cell Lines

A notable study evaluated the effects of tert-butyl 3-amino-4-cyanopiperidine on PC3M human prostate cancer and U87MG glioblastoma cell lines. The results indicated that the compound significantly inhibited cell growth through mechanisms involving apoptosis and cell cycle arrest. The study highlighted the compound's potential for use in targeted cancer therapies .

Summary of Biological Activities

Q & A

Q. How can contradictory yield data in scale-up syntheses be resolved?

- Methodological Answer : Batch variability often arises from inadequate mixing or heat dissipation. Design of Experiments (DoE) optimizes parameters (temperature, stirring rate, reagent stoichiometry). Process Analytical Technology (PAT) tools, such as in-situ FTIR, monitor reaction progression in real time. For exothermic steps, jacketed reactors ensure thermal control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.